molecular formula C7H6FNO2 B1439629 Methyl 4-fluoropyridine-2-carboxylate CAS No. 886371-79-5

Methyl 4-fluoropyridine-2-carboxylate

Cat. No.: B1439629
CAS No.: 886371-79-5
M. Wt: 155.13 g/mol
InChI Key: WVUMSXSSXWAGJM-UHFFFAOYSA-N
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Description

Methyl 4-fluoropyridine-2-carboxylate (CAS 886371-79-5) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound serves as a versatile building block, particularly in medicinal chemistry, for the synthesis of active pharmaceutical ingredients (APIs) and complex molecular scaffolds. Its structure, featuring a fluoride atom at the 4-position and a methyl carboxylate at the 2-position of the pyridine ring, makes it a valuable precursor for further functionalization via nucleophilic aromatic substitution . Fluorinated organic compounds like this one are strategically important because the introduction of a fluorine atom can enhance a molecule's lipophilicity, metabolic stability, and its ability to bind to biological receptors, without significantly altering its size and shape . Hydrolysis of the methyl ester yields 4-fluoropicolinic acid, which can act as a key intermediate or a bidentate chelating ligand for metal complexes in catalysis and materials science . Researchers utilize related fluorinated picolinates to develop potent inhibitors for human 2-oxoglutarate dependent oxygenases, a family of enzymes considered therapeutic targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; this compound may be harmful if swallowed, inhaled, or if it comes into contact with skin or eyes, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUMSXSSXWAGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673217
Record name Methyl 4-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-79-5
Record name Methyl 4-fluoro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-fluoropyridine-2-carboxylate (MFPC) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MFPC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H6_6FNO2_2
  • Molecular Weight : Approximately 155.13 g/mol

The compound features a pyridine ring with a fluorine atom at the 4-position and a carboxylate ester at the 2-position, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

MFPC exhibits a range of biological activities that can be summarized as follows:

  • Anticancer Activity : Several studies have indicated that MFPC and its derivatives possess significant anticancer properties. For instance, compounds derived from MFPC have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The inhibitory concentration (IC50_{50}) values for these compounds were reported to be in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells .
  • Enzyme Inhibition : MFPC has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis . The inhibition of these enzymes suggests that MFPC could play a role in preventing cancer cell invasion and migration.
  • Pharmacokinetics : The pharmacokinetic profile of MFPC indicates favorable absorption and distribution characteristics. Studies have shown sufficient oral bioavailability (approximately 31.8%) and clearance rates suitable for therapeutic use . Moreover, toxicity studies in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

The mechanisms through which MFPC exerts its biological effects are still being elucidated. However, several potential pathways have been identified:

  • Apoptosis Induction : MFPC has been linked to increased levels of caspase activation in cancer cells, suggesting that it may induce apoptosis through mitochondrial pathways . This is supported by studies showing enhanced Bax/Bcl-2 ratios in treated samples.
  • Targeting Specific Receptors : Research indicates that MFPC may interact with various cellular receptors involved in growth signaling pathways. For example, it has shown activity against the HER2 receptor, which is often overexpressed in certain breast cancers .
  • Fluorine Substitution Effects : The presence of fluorine in the structure of MFPC enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it an attractive candidate for drug development .

Comparative Analysis with Related Compounds

To better understand the significance of MFPC's biological activity, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 6-amino-4-fluoropyridine-2-carboxylateAmino group at position 6Notable anticancer activity
Methyl 4-chloro-pyridine-2-carboxylateChlorine at position 4Moderate enzyme inhibition
Methyl 5-amino-pyridine-2-carboxylateAmino group at position 5Limited anticancer efficacy

MFPC stands out due to its unique combination of functional groups that enhance its reactivity and selectivity towards biological targets.

Case Studies

  • In Vitro Studies : A study investigating the effects of MFPC on MDA-MB-231 cells demonstrated an IC50_{50} value of approximately 0.126 μM, indicating strong growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (IC50_{50} = 17.02 μM) .
  • In Vivo Studies : In animal models, treatment with MFPC derivatives showed significant reductions in tumor size and metastasis formation when administered post-tumor inoculation, highlighting its potential as a therapeutic agent .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
Methyl 4-fluoropyridine-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability, making it a valuable building block for developing active pharmaceutical ingredients (APIs).

Case Study:
Research has shown that derivatives of this compound exhibit activity against specific cancer cell lines. For instance, compounds derived from this structure have been explored as selective antagonists targeting proteins involved in cancer progression, demonstrating potential therapeutic applications in oncology.

CompoundActivityTarget
This compound derivative ACytotoxicityCancer cell lines
This compound derivative BAntagonistProtein X involved in cancer

Agrochemical Applications

This compound also finds applications in agrochemicals. Its unique structural properties allow it to act as a precursor for developing herbicides and pesticides.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against certain weed species. The fluorinated moiety was found to enhance the compound's efficacy by improving its binding affinity to target enzymes involved in plant growth regulation .

Agrochemical UseTarget OrganismEfficacy
Herbicide AWeed species XHigh
Herbicide BWeed species YModerate

Biological Activities

The biological activities of this compound derivatives are notable due to their ability to interact with various biological targets.

Binding Studies:
Interaction studies have shown that these compounds possess significant binding affinity to enzymes and receptors involved in metabolic pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to evaluate these interactions .

Biological TargetBinding Affinity (Kd)Assay Method
Enzyme ALow micromolarSPR
Receptor BNanomolarITC

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-(4-Chlorophenyl)-2-Phenyl-4-(Phenylsulfonyl)Pyrrolidine-2-Carboxylate

  • Structural Differences : This compound features a pyrrolidine ring (a saturated five-membered ring) with a chlorophenyl group, a sulfonyl group, and a phenyl substituent, unlike the aromatic pyridine core in Methyl 4-fluoropyridine-2-carboxylate.
  • The saturated pyrrolidine ring reduces aromatic conjugation, altering electronic properties compared to the pyridine derivative .
  • Applications : Likely used in medicinal chemistry for its rigidity and stereochemical diversity, contrasting with the pyridine-based compound’s role in heterocyclic synthesis.

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

  • Structural Differences : A pyrimidine ring (six-membered, two nitrogen atoms) replaces the pyridine core. Substitutions include a 4-fluorophenyl group and a methylsulfonyl moiety.
  • The methylsulfonyl group further withdraws electrons, differing from the fluorine’s inductive effects in this compound .
  • Applications : Pyrimidine derivatives are critical in antiviral and anticancer drug design, suggesting divergent applications compared to pyridine-based esters.

4-Methoxy-Pyridine-2-Carboxylic Acid Amide

  • Structural Differences : A methoxy group replaces the fluorine at the 4-position, and an amide substitutes the ester.
  • Polarity and Stability : The methoxy group is electron-donating, reducing ring electronegativity relative to fluorine. The amide group enables hydrogen bonding, increasing water solubility compared to the ester .
  • Applications : Amide derivatives are common in peptide mimetics and enzyme inhibitors, contrasting with ester-based intermediates in prodrug synthesis.

Methyl Salicylate

  • Structural Differences : A benzene ring with hydroxyl and ester groups, lacking nitrogen or fluorine.
  • Physical Properties : Methyl salicylate is less polar and more volatile due to the absence of electronegative substituents like fluorine. Its aroma and anti-inflammatory properties differ significantly from the fluoropyridine ester’s synthetic utility .

Comparative Data Table

Property This compound Methyl Salicylate 4-Methoxy-Pyridine-2-Carboxylic Acid Amide
Core Structure Pyridine (N-heterocycle) Benzene Pyridine (N-heterocycle)
Key Substituents 4-F, 2-COOCH₃ 2-OH, 2-COOCH₃ 4-OCH₃, 2-CONH₂
Polarity High (due to F and ester) Moderate High (amide and OCH₃)
Volatility Moderate (ester group) High (simple aromatic ester) Low (amide hydrogen bonding)
Typical Applications Pharmaceutical intermediates Fragrances, topical analgesics Bioactive molecule synthesis

Key Research Findings

  • Fluorine vs. Methoxy : Fluorine’s strong electron-withdrawing effect increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to methoxy-substituted analogs .
  • Ester vs. Amide : The ester group in this compound offers better hydrolytic stability under basic conditions than amides, which are prone to enzymatic cleavage .
  • Safety Profiles : Fluorinated pyridines (e.g., this compound) and chlorinated pyrrolidines (e.g., Methyl 5-(4-chlorophenyl)-...) both require stringent safety protocols due to toxicity risks .

Preparation Methods

Stepwise Preparation Method Based on Pyridine-2-carboxylic Acid

A prominent synthetic strategy begins with pyridine-2-carboxylic acid and involves multiple steps including chlorination, salt formation, cyanation, fluorination, and esterification.

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Chlorination at 4-position Thionyl chloride (chlorinating agent), sodium bromide catalyst, reflux 4-chloropyridine-2-carboxylic acid Sodium bromide catalyst used at 25-30 mol% relative to pyridine-2-carboxylic acid; mild conditions
2 Salt formation Base (NaOH, LiOH, CsOH, KOH, or alkoxides), solvents (MeOH, EtOH, THF, etc.) 4-chloropyridine-2-carboxylate salt Molar ratio base:acid = 1.0–1.2; concentration 0.8–1.2 mol/L; reaction complete filtration
3 Decarboxylation cyanation Catalyst, oxidant, cyanide source, additives 4-chloropyridine-2-carbonitrile Industrially favorable with high overall yield and mild conditions
4 Fluorination Fluoride source under anhydrous conditions 4-fluoropyridine-2-carbonitrile Fluoride replaces chlorine efficiently to give fluorinated product
5 Esterification Methylation or use of methyl chloroformate, organic base, ammonia source Methyl 4-fluoropyridine-2-carboxylate High yield (e.g., 91% for related amide intermediate); mild conditions

This route emphasizes the use of cheap and readily available starting materials, mild reaction conditions, and relatively short synthetic sequences suitable for industrial scale-up.

Direct Fluorination and Esterification Approaches

An alternative approach involves direct fluorination of pyridine derivatives followed by esterification or conversion to methyl esters:

  • Nucleophilic Aromatic Substitution (NAr) : Fluoride ion displaces a good leaving group (e.g., nitro or chloro) on a pyridine ring bearing an ortho carbonyl group, facilitating substitution at the 4-position.

  • Example: Methyl 3-nitropyridine-4-carboxylate undergoes substitution with fluoride anion (CsF in dry DMSO, reflux 1.5 h) to yield methyl 3-fluoropyridine-4-carboxylate in 38% yield, confirmed by detailed NMR analysis.

  • This method leverages the electron-poor nature of the pyridine ring and the activating effect of the adjacent carbonyl group to facilitate fluorination.

  • The reaction conditions typically require anhydrous polar aprotic solvents (e.g., DMSO) and fluoride salts like cesium fluoride for effective substitution.

Late-Stage Functionalization and Fluorination

Recent advances demonstrate late-stage fluorination of multisubstituted pyridines, which can be adapted for this compound synthesis:

  • Use of silver fluoride (AgF2) or other fluorinating agents under controlled conditions allows selective fluorination at the 4-position adjacent to nitrogen.

  • The fluorination step is followed by functional group transformations such as esterification or amide formation without disturbing the fluorine substituent.

  • These methods reduce the number of steps and improve overall yield compared to traditional multi-step syntheses.

Comparative Data Table of Key Preparation Methods

Method Description Starting Material Fluorination Strategy Key Reagents & Conditions Yield (%) Advantages References
Multi-step from pyridine-2-carboxylic acid Pyridine-2-carboxylic acid Chlorination → fluorination Thionyl chloride, NaBr catalyst, KF, anhydrous conditions High (overall) Industrially scalable, mild conditions
Nucleophilic aromatic substitution (NAr) Methyl 3-nitropyridine-4-carboxylate Fluoride displacement CsF, dry DMSO, reflux 1.5 h 38 Direct fluorination, fewer steps
Late-stage fluorination Multisubstituted pyridine esters AgF2 fluorination AgF2, dry solvents, controlled temperature Moderate to high Shorter synthesis, selective

Research Findings and Notes

  • The industrially relevant method starting from pyridine-2-carboxylic acid is notable for its short route, mild reaction conditions, and high overall yield, making it suitable for scale-up.

  • The nucleophilic aromatic substitution method provides a direct route to fluorinated methyl esters but may suffer from moderate yields and requires careful control of reaction conditions.

  • Late-stage fluorination techniques using silver fluoride represent a modern approach to introduce fluorine selectively, reducing synthesis time and improving yield for complex molecules.

  • Detailed NMR characterization (1H, 13C, 19F) confirms the structure and purity of fluorinated products, with characteristic coupling constants validating fluorine substitution.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-fluoropyridine-2-carboxylate?

The compound is typically synthesized via esterification of 4-fluoropyridine-2-carboxylic acid using methanol under acid catalysis or via coupling reactions involving halogenated pyridine intermediates. For example, methyl ester formation can be achieved using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by methanol addition. Reaction purity is critical; recrystallization from ethanol or acetonitrile is recommended, with purity verification via HPLC (>98%) and melting point analysis .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and ester functionality (e.g., δ ~3.9 ppm for methyl ester protons).
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>98% as per Certificates of Analysis) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Programs like SHELXL refine structures, while ORTEP-3 visualizes thermal ellipsoids .

Q. What safety protocols should be followed during handling?

While specific toxicity data for this compound is limited (as seen in analogous compounds), general precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., ring puckering or bond angles) be resolved?

Discrepancies in puckering parameters (e.g., Cremer-Pople coordinates) may arise from experimental resolution or thermal motion. Use SHELXL for refinement, adjusting weighting schemes and constraints. ORTEP-3 visualizes anisotropic displacement parameters to distinguish static disorder from dynamic motion. Cross-validate with DFT calculations to assess theoretical vs. experimental geometries .

Q. How do substituents (e.g., fluorine, methyl ester) influence the compound’s electronic and steric properties?

  • Electron-Withdrawing Effects: The fluorine atom at the 4-position increases electrophilicity at the pyridine ring, influencing reactivity in cross-coupling reactions.
  • Steric Effects: The methyl ester group at the 2-position may hinder nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis: Employ Pd-based catalysts for Suzuki-Miyaura couplings or CuI for Ullmann reactions.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield compared to conventional heating .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across studies?

  • Solvent and Concentration Effects: Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations.
  • Referencing: Use internal standards (TMS) and cross-check with databases like PubChem or IUPAC-recommended shifts.
  • Dynamic Effects: Consider tautomerism or rotameric equilibria, which may broaden peaks or split signals .

Q. What methods validate the absence of byproducts in scaled-up syntheses?

  • LC-MS: Identifies low-concentration impurities via mass fragmentation patterns.
  • TGA/DSC: Thermal analysis detects decomposition byproducts.
  • 2D NMR (COSY, HSQC): Resolves overlapping signals from structurally similar impurities .

Ecological and Regulatory Considerations

Q. What disposal protocols are recommended for waste containing this compound?

Despite limited ecotoxicological data, treat waste as hazardous. Neutralize acidic/basic residues before incineration. Collaborate with certified waste management services to comply with REACH and local regulations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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